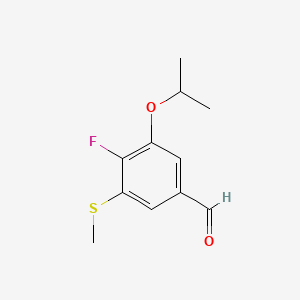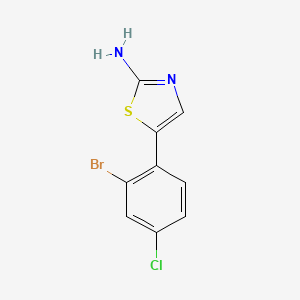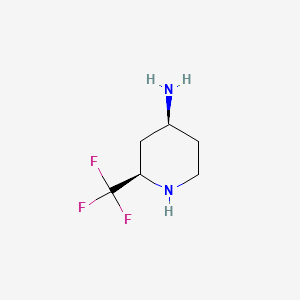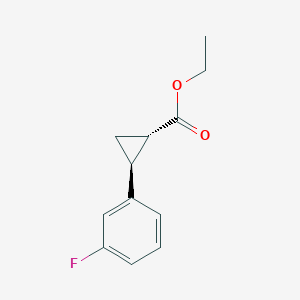
trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a cyclopropane ring attached to a carboxylate group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 3-fluorostyrene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and solvent, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to investigate the effects of fluorinated cyclopropane derivatives on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide rigidity and influence the compound’s binding affinity. The ester group may undergo hydrolysis to release the active carboxylate form, which can interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
- trans-Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate
- trans-Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropanecarboxylate
- Ethyl 2-formyl-1-cyclopropanecarboxylate
Comparison: Compared to similar compounds, trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior. The presence of the fluorine atom in the meta position (3-position) can influence the electronic properties and steric interactions, making it distinct from its ortho (2-position) and para (4-position) analogs.
Propriétés
Formule moléculaire |
C12H13FO2 |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
ethyl (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 |
Clé InChI |
AULAXUOXHOEPKW-MNOVXSKESA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C[C@@H]1C2=CC(=CC=C2)F |
SMILES canonique |
CCOC(=O)C1CC1C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


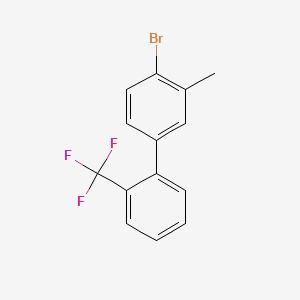
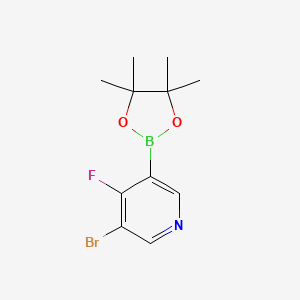
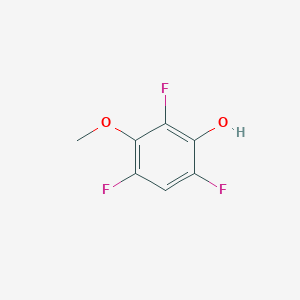
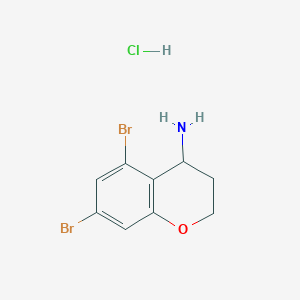
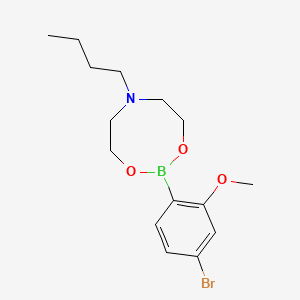
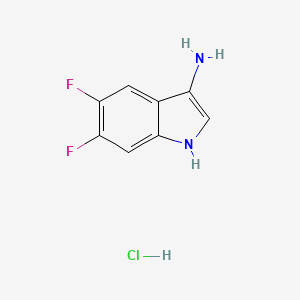
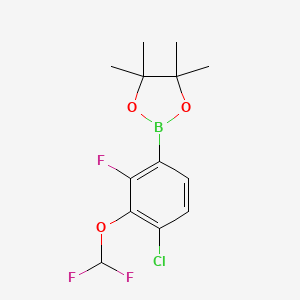

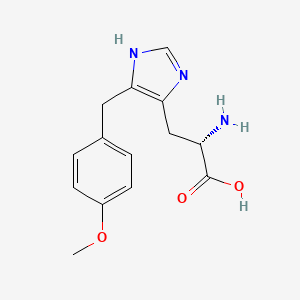
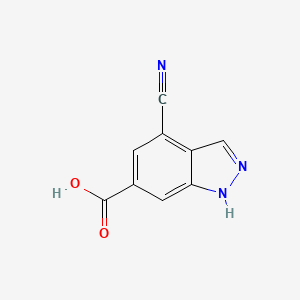
![Dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B14031491.png)
